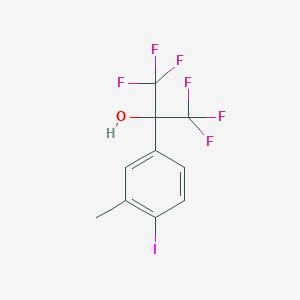

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol

Description

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol is a fluorinated alcohol derivative featuring a hexafluoroisopropyl (HFIP) backbone substituted with a 4-iodo-3-methylphenyl group. This compound combines the strong hydrogen-bond-donating capacity of HFIP with the steric and electronic effects of the aromatic substituent. Synthetically, it is prepared via multi-step reactions involving tert-butyl carbamate intermediates and Grignard reagents, as exemplified in related compounds (e.g., tert-butyl(2'-fluoro-4'-(HFIP)-[1,1'-biphenyl]-4-yl)carbamate in ). Its primary applications lie in pharmaceutical research, particularly in oncology, where fluorinated alcohols are leveraged for their solubility-modulating and protein-stabilizing properties .

Properties

Molecular Formula |

C10H7F6IO |

|---|---|

Molecular Weight |

384.06 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(4-iodo-3-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H7F6IO/c1-5-4-6(2-3-7(5)17)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3 |

InChI Key |

DWNIOZAAFHUMIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol

General Synthetic Strategy Overview

The synthesis of this compound typically involves two key stages:

- Stage 1: Preparation of the hexafluoroisopropanol (HFIP) core.

- Stage 2: Introduction of the 4-iodo-3-methylphenyl substituent at the 2-position of the propanol.

This fluorinated alcohol is structurally derived from hexafluoroacetone (CF3)2CO, which is hydrogenated to yield hexafluoroisopropanol (CF3)2CHOH. The aromatic substitution is introduced via electrophilic aromatic substitution or cross-coupling reactions involving aryl halides or organometallic intermediates.

Preparation of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) Core

The fundamental precursor, 1,1,1,3,3,3-hexafluoro-2-propanol , is prepared industrially and in research settings by hydrogenation of hexafluoroacetone:

$$

\text{Hexafluoroacetone} \quad (CF3)2CO + H2 \rightarrow (CF3)_2CHOH

$$

- Reaction Conditions: Typically involves catalytic hydrogenation using palladium or rhodium catalysts under controlled temperature and pressure.

- Yield and Purity: High yields (>90%) are common with proper catalyst and conditions.

- Physical Properties: HFIP is a clear, colorless, oily liquid with a boiling point of ~59 °C and a molecular weight of 168.04 g/mol.

Introduction of the 4-Iodo-3-methylphenyl Group

The functionalization of the hexafluoroisopropanol core with the 4-iodo-3-methylphenyl substituent is more complex and typically involves one of the following synthetic routes:

Cross-Coupling Reactions (Preferred Method)

- Suzuki-Miyaura or Stille Coupling: Starting from a 4-iodo-3-methylphenylboronic acid or stannane and a suitable hexafluoroisopropanol-containing electrophile.

- Preparation of Aryl-Substituted Hexafluoroisopropanol: This can be achieved by nucleophilic addition of an aryl lithium or Grignard reagent derived from 4-iodo-3-methylbenzene to hexafluoroacetone.

$$

\text{4-Iodo-3-methylphenyl lithium} + (CF3)2CO \rightarrow \text{this compound}

$$

- Procedure: The aryl lithium reagent is prepared by lithium-halogen exchange using n-butyllithium at low temperature, then added to hexafluoroacetone.

- Advantages: This method allows direct formation of the tertiary alcohol with the desired aromatic substituent.

- Considerations: The reaction must be performed under anhydrous conditions and inert atmosphere to avoid side reactions.

Alternative Synthetic Routes and Variations

- From Chloromethyl Hexafluoroisopropyl Ethers: According to patent literature, chloromethyl derivatives of hexafluoroisopropyl ethers can be converted to fluorinated alcohols by nucleophilic substitution with fluoride sources like potassium fluoride in the presence of phase transfer catalysts (e.g., Aliquat HTA-1) at elevated temperatures (~100 °C).

- Hydrogenation of Hexafluoroacetone Derivatives: Selective hydrogenation of substituted hexafluoroacetones bearing aromatic groups can yield the target alcohol.

Data Tables Summarizing Preparation Methods

Analysis of Preparation Methods

- Hydrogenation of Hexafluoroacetone is a well-established, scalable method for obtaining the HFIP core with high purity and yield. It is industrially favored for bulk production.

- Nucleophilic Addition of Aryl Lithium to Hexafluoroacetone offers a direct route to the target compound with the aromatic substituent but requires careful handling of reactive organolithium reagents and strict anhydrous conditions.

- Fluoride substitution on chloromethyl ethers provides an alternative pathway but involves more steps and intermediate purification, which may reduce overall efficiency.

- The choice of method depends on availability of starting materials, scale, and desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogen exchange reactions may involve reagents like sodium iodide (NaI) or silver fluoride (AgF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceuticals and drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Solvent and Reactivity Profiles

- HFIP : Dissolves polyoxymethylene (POM) and stabilizes amyloid-beta oligomers due to strong H-bonding and aggregation-induced conformational changes .

- Target Compound : The bulky 4-iodo-3-methylphenyl group may reduce solvent efficiency for polymers but enhance selectivity in catalytic reactions (e.g., Friedel-Crafts) by steric hindrance .

- 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Demonstrates utility in nucleophilic substitutions, where fluorinated alcohols inhibit salt effects, as shown in HFP/2-propanol mixtures .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol (HFIP) is a fluorinated alcohol that has garnered attention in various fields of organic chemistry and materials science due to its unique properties and potential biological activities. This article examines the biological activity of HFIP, focusing on its mechanisms of action, applications in synthetic chemistry, and implications for biological systems.

- Molecular Formula : C10H7F6IO

- Molecular Weight : 384.057 g/mol

- Density : 1.844 g/cm³

- Boiling Point : 307.8 °C at 760 mmHg

HFIP exhibits several biological activities primarily through its interactions with biological macromolecules such as proteins and nucleic acids. Its unique fluorinated structure enhances solubility and stability in various organic solvents, which can influence biochemical pathways.

Interaction with Peptides

Research indicates that HFIP can induce self-assembly in aromatic dipeptides, leading to the formation of structured aggregates. This self-assembly is influenced by the solvent's properties, affecting the conformation and stability of peptide structures. For instance, studies show that YF peptides exhibit different conformations when dissolved in HFIP compared to other solvents like trifluoroethanol (TFE) .

Applications in Synthetic Chemistry

HFIP has been utilized as a solvent and reagent in several organic reactions due to its ability to promote Friedel-Crafts reactions efficiently without the need for metal catalysts. A notable study demonstrated its effectiveness in synthesizing difluoromethylated carbinols from imidazo[1,2-a]pyridines at room temperature with high yields . This metal-free synthesis represents a significant advancement in green chemistry practices.

Case Study 1: Self-Assembly of Peptides

A study published in Molecules highlighted the role of HFIP in promoting the self-assembly of dipeptides into microribbons and microspheres. The resulting structures exhibited birefringence under polarized light, indicating a higher degree of order compared to those formed in other solvents .

Case Study 2: Friedel-Crafts Reaction

In another study focused on synthetic applications, HFIP was shown to facilitate the hydroxydifluoromethylation of imidazo[1,2-a]pyridines efficiently. The reaction conditions allowed for a wide range of substrates to be transformed into products with yields ranging from 79% to 95%, showcasing HFIP's versatility as a solvent in organic synthesis .

Summary Table of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1,1,1,3,3,3-hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- React 4-iodo-3-methylbenzaldehyde with hexafluoroacetone under acidic conditions, followed by reduction (e.g., NaBH₄) to yield the propanol derivative .

- Characterization:

- NMR: Use ¹⁹F NMR to confirm hexafluoroisopropyl groups (δ ~ -70 to -75 ppm) and ¹H NMR for aromatic protons (δ ~ 7.2–7.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (expected [M-H]⁻ ~ 448 g/mol) .

- X-ray Diffraction: For crystallinity and stereochemical confirmation .

Q. How does the solubility profile of this compound compare to structurally similar hexafluorinated alcohols?

Answer:

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Storage: Keep in amber glass under inert gas (Ar/N₂) at -20°C to avoid iodine loss or hydrolysis .

- PPE: Use nitrile gloves, face shields, and fume hoods to prevent exposure to volatile fluorinated byproducts .

- Incompatibilities: Avoid strong acids/bases (risk of HF release) and alkali metals (exothermic reactions) .

Q. How is this compound utilized as a precursor in organofluorine synthesis?

Answer:

- Activation: The hydroxyl group can be deprotonated with K⁺/Na⁺ bases to form alkoxides for nucleophilic substitutions .

- Example: React with sulfides or epoxides to synthesize sulfurane derivatives or CO₂-fixation products .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Answer:

Q. How should researchers resolve contradictions in reported stability data under varying pH conditions?

Answer:

Q. What mechanistic insights support its role as a catalyst in CO₂ fixation onto epoxides?

Answer:

Q. Which analytical techniques are most effective for assessing purity in complex reaction mixtures?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.